molecular formula C16H23FN2O B5363747 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one

Cat. No. B5363747
M. Wt: 278.36 g/mol
InChI Key: WCFZYNMLTVHPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity, causing significant distress or interpersonal difficulty. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.

Mechanism of Action

4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one works by targeting several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which results in an increase in the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. The drug has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire. This compound has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has several advantages and limitations for use in laboratory experiments. The drug has been extensively studied in clinical trials, which provides a large body of data on its efficacy and safety. However, the drug has a narrow therapeutic window, which means that it must be carefully dosed to avoid adverse effects. Additionally, the drug has a number of potential interactions with other medications, which must be taken into account when designing experiments.

Future Directions

There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one. One potential area of research is the use of the drug in the treatment of other conditions, such as depression, anxiety, and alcohol dependence. Another potential area of research is the development of new drugs that target the same neurotransmitters as this compound, but with fewer side effects. Additionally, further studies are needed to determine the long-term effects of this compound on sexual function and overall health.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 4-fluorobenzylamine with isopropylmagnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 1-methyl-1,4-diazepane-5-one to form the intermediate product, which is subsequently treated with acetic acid to yield this compound.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has been extensively studied in clinical trials for its efficacy and safety in the treatment of HSDD in women. The drug has been shown to increase the number of satisfying sexual events, sexual desire, and decrease the distress associated with low sexual desire. This compound has also been studied for its potential use in the treatment of other conditions, such as depression, anxiety, and alcohol dependence.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-methyl-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-12(2)15-11-18(3)9-8-16(20)19(15)10-13-4-6-14(17)7-5-13/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZYNMLTVHPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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